molecular formula C7H5BrN2O B068395 5-bromo-1H-pirrolo[2,3-b]piridin-2(3H)-ona CAS No. 183208-34-6

5-bromo-1H-pirrolo[2,3-b]piridin-2(3H)-ona

Número de catálogo B068395
Número CAS: 183208-34-6
Peso molecular: 213.03 g/mol
Clave InChI: DHPKTHROZFIEJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, offering a method to construct the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Additionally, enantioselective synthesis routes have been explored, highlighting the versatility of this compound in synthesizing key intermediates for further chemical modifications (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).

Molecular Structure Analysis

Structural elucidation and molecular docking studies reveal the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as tyrosyl-tRNA synthetase inhibitors, with detailed analysis through Hirshfeld surface analysis and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

The compound is reactive towards various chemical transformations, including nitration, nitrosation, bromination, iodination, and interaction with Mannich bases, predominantly at the 3-position. These reactions open pathways to synthesize derivatives with diverse functional groups and potential applications (Herbert & Wibberley, 1969).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applicability in various domains. Detailed studies on these aspects are essential for material science and pharmaceutical applications, though specific literature on these properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is limited.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and compatibility with various solvents and reagents, are crucial for its application in synthesis and drug development. The compound's ability to undergo a range of chemical reactions makes it a valuable synthetic intermediate (Kimpe, Boelens, & Contreras, 1996).

Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Inhibidores de FGFR

5-bromo-1H-pirrolo[2,3-b]piridin-2(3H)-ona: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que desempeña un papel crucial en varios tipos de tumores . La activación anormal de las vías de señalización de FGFR está asociada con la progresión y el desarrollo de varios cánceres, incluido el cáncer de mama, pulmón, próstata, vejiga e hígado. Orientar los FGFR representa una estrategia atractiva para la terapia contra el cáncer, y los derivados de este compuesto han demostrado ser prometedores en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis .

Síntesis de inhibidores de proteína quinasa basados en azaindol

Este compuesto sirve como intermedio sintético para inhibidores de proteína quinasa basados en azaindol . Las proteínas quinasas son enzimas que modifican otras proteínas agregándoles químicamente grupos fosfato, y su desregulación a menudo está relacionada con enfermedades, incluido el cáncer. Por lo tanto, los inhibidores que pueden modular la actividad de las proteínas quinasas son de gran interés para el desarrollo terapéutico.

Desarrollo de agentes anticancerígenos

La síntesis y la evaluación biológica de derivados de 1H-pirrolo[2,3-b]piridina han llevado al desarrollo de compuestos con potentes actividades contra varias líneas celulares cancerosas . Se ha demostrado que estos derivados inhiben la migración y la invasión de las células cancerosas, lo que sugiere su potencial como agentes anticancerígenos.

Investigación sobre las vías de transducción de señales

El compuesto se utiliza en la investigación para comprender las vías de transducción de señales, particularmente las que involucran el eje FGF-FGFR . Estas vías regulan el desarrollo de órganos, la proliferación y migración celular, la angiogénesis y otros procesos. Al estudiar los efectos de este compuesto en los FGFR, los investigadores pueden obtener información sobre los mecanismos moleculares de estas vías y sus funciones en las enfermedades.

Compuesto líder para la optimización de fármacos

Debido a su bajo peso molecular y su potente actividad, los derivados de This compound se consideran compuestos líderes atractivos beneficiosos para la optimización posterior en el desarrollo de fármacos . Los compuestos líderes son puntos de partida en el proceso de descubrimiento de fármacos, y su optimización implica modificar su estructura para mejorar la eficacia, reducir la toxicidad y mejorar las propiedades similares a las de un fármaco.

Exploración de estrategias sintéticas

El compuesto también es fundamental para explorar estrategias sintéticas para crear sus derivados. Los métodos de síntesis se sistematizan de acuerdo con el método para ensamblar el sistema pirazolopiridínico, y se consideran sus ventajas y desventajas en el contexto del diseño y desarrollo de fármacos .

Mecanismo De Acción

7-Azaindoles, the category of compounds to which 5-bromo-1H-pyrrolo[2,3-b]pyridine belongs, can inhibit the activity of various proteases in pharmacological effects, and have anticancer, antiviral, and other effects .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Direcciones Futuras

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be further modified to develop novel 7-azaindole derivatives . These derivatives have potential applications in the fields of medicine and pharmaceuticals due to their biological activities .

Propiedades

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKTHROZFIEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573432
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183208-34-6
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3,5-tribromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (2.0 g, 5.4 mmole) in acetic acid (50 mL) at RT was added Zn metal. The reaction became exothermic and was cooled by the use of an ice bath during the initial 30 minutes. After 5 hr the reaction was filtered through Celite®, and the filter pad was washed with EtOAc. The filtrate was concentrated under vacuum and neutralized with saturated aqueous NaHCO3 solution. The neutralized aqueous filtrate was then extracted with EtOAc (2×200 mL), and the combined organic extracts were dried over Na2SO4 and concentrated to a solid. The solid was washed with hexanes and dried under high vacuum to give the title compound (0.36 g, 32%): MS (ES) m/e 215 (M+H)+. This was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 3,3,5-tribromooxindole (5.0 g, 13.4 mmol) in fresh THF (100 mL) is stirred at room temperature and a saturated aqueous solution of ammonium chloride (100 mL) is added. The flask is placed in a water bath and activated zinc dust (15.0 g, 230 mmol) is added. The mixture is stirred for 20 min and the zinc is removed by filtration through a pad of diatomaceous earth. The organic layer is separated and the aqueous layer is extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution, dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The brown residue is triturated with water (20 mL) and the tan solid is collected by filtration and dried under vacuum to give 5-bromo-7-azaoxindole as a tan solid, 2.02 g (71%). 1H NMR (DMSO-d6) δ11.13 (s,1H), 8.15 (s,1H), 8.76 (s,1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (5.0 g, 13.4 mmol) in fresh THF (100 mL) was stirred at room temperature, and a saturated aqueous solution of ammonium chloride (100 mL) was added. The flask was placed in a water bath, and activated zinc dust (15.0 g, 230 mmol) was added. The mixture was stirred for 20 min, and the zinc was removed by filtration through a pad of diatomaceous earth. The organic layer was separated, and the aqueous layer was extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution and dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The brown residue was triturated with water (20 mL), and the tan solid was collected by filtration and dried under vacuum to give the title compound as a tan solid, 2.02 g (71%). 1H NMR (d6-DMSO) δ11.13 (s, 1H), 8.15 (s, 1H), 8.76 (s, 1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.